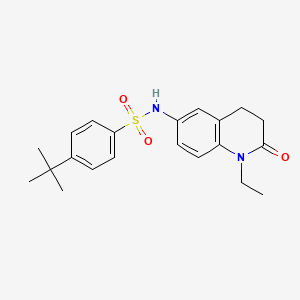

4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-5-23-19-12-9-17(14-15(19)6-13-20(23)24)22-27(25,26)18-10-7-16(8-11-18)21(2,3)4/h7-12,14,22H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMEENVYYXGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The tert-butyl group is usually introduced through alkylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The quinoline moiety may also interact with DNA or proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzene Sulfonamide Moiety

- 4-Ethyl analog (4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide): Replacing the tert-butyl group with an ethyl group reduces steric hindrance and lipophilicity. This may decrease binding affinity to hydrophobic pockets but improve aqueous solubility. The ethyl analog’s molecular weight is likely ~30–40 g/mol lower than the tert-butyl variant, based on similar core structures .

- BE46573 (4-tert-butyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide): This compound replaces the tetrahydroquinoline core with a morpholine-ethyl linker. Molecular weight (402.55 g/mol) is lower due to the absence of the tetrahydroquinoline-oxo group .

Core Scaffold Modifications

- (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide: The tetrahydroisoquinoline core (vs. tetrahydroquinoline) increases rigidity and aromatic surface area, which may enhance binding to flat enzymatic pockets. The methyl group at position 1 (vs. Molecular weight: 363.45 g/mol .

- Bosentan monohydrate: A clinically approved endothelin receptor antagonist, this compound features a pyrimidinyl-sulfonamide core with methoxyphenoxy and hydroxyethoxy substituents. Its extended π-system and hydrogen-bonding network (O–H···N, N–H···O) improve crystallinity and solubility compared to the original compound’s simpler tetrahydroquinoline scaffold .

Functional Group Adjustments

- BE46616 (2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide): The dimethoxy substituents on the benzene ring enhance electron-donating effects, which could stabilize interactions with cationic binding sites. The propyl group (vs. Molecular weight: 404.48 g/mol .

Comparative Data Table

Key Research Findings

- Steric Effects : The tert-butyl group in the original compound likely improves binding to hydrophobic targets (e.g., proteases or GPCRs) compared to smaller substituents like ethyl or methyl .

- Metabolic Stability: Ethyl and propyl alkyl chains (original compound vs. BE46616) may undergo slower oxidative metabolism than methyl groups, as seen in the tetrahydroisoquinoline derivative .

- Solubility Trade-offs : Polar groups in Bosentan and BE46573 enhance aqueous solubility but may reduce blood-brain barrier penetration compared to the original compound’s lipophilic profile .

Biological Activity

4-tert-butyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in relation to its inhibitory effects on cyclooxygenase enzymes (COX). Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a tetrahydroquinoline derivative. This structural arrangement is significant for its interaction with biological targets.

Cyclooxygenase Inhibition

Research indicates that sulfonamide derivatives can exhibit varying degrees of COX inhibition. For example, compounds structurally similar to this compound have been tested for their ability to inhibit COX enzymes. A study reported that certain sulfonamide derivatives showed COX-2 inhibition rates ranging from 27.72% to 80.1% at specific concentrations .

| Compound | COX Inhibition (%) | Concentration (μM) |

|---|---|---|

| Celecoxib | 80.1 | 1 |

| Compound 1c | 47.1 | 20 |

| Compound 2 | 27.72 | 22 |

This data suggests that the compound may possess moderate COX inhibitory activity, potentially making it a candidate for anti-inflammatory applications.

Cardiovascular Effects

In vivo studies have demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, an isolated rat heart model showed that specific sulfonamides decreased perfusion pressure in a time-dependent manner .

Case Study 1: In Vitro COX Inhibition

In a controlled laboratory setting, the compound was subjected to assays measuring its inhibitory effect on COX enzymes. The results indicated that while the compound did not surpass the efficacy of celecoxib, it displayed notable activity at higher concentrations.

Case Study 2: Cardiovascular Impact

Another study explored the effects of various sulfonamides on coronary resistance using an isolated heart preparation. The results indicated that compounds similar to the target compound could significantly lower perfusion pressure compared to controls . This suggests potential therapeutic implications in managing cardiovascular diseases.

Research Findings

Recent studies have focused on the pharmacokinetics and molecular interactions of sulfonamide derivatives. Using computational docking simulations, researchers have predicted how these compounds interact with calcium channels and other biomolecules involved in cardiovascular function .

Key Findings:

- Pharmacokinetics: Theoretical models suggest varying absorption and distribution characteristics for the compound.

- Molecular Interaction: Docking studies indicate potential binding affinities with calcium channel proteins, which may explain some observed cardiovascular effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.